
3,4-dimethyl-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of various benzenesulfonamide derivatives has been explored in the provided papers. For instance, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase involved the creation of compounds with significant in vitro affinity, as well as in vivo efficacy in increasing kynurenic acid concentration in rat hippocampal fluid . Another study reported the synthesis of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride, achieved by reacting N-methyl-benzenesulfonamide with chlorosulfonic acid . Additionally, the synthesis of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide was described, with the resulting crystal structure forming a three-dimensional network through hydrogen-bonding interactions . Furthermore, the synthesis of N-alkyl/aralkyl-N-(3,4-ethylenedioxybenzyl)-4-substituted benzenesulfonamides as potential antibacterial agents was achieved by treating various p-substituted benzenesulfonyl chlorides with benzylamine and subsequent reactions with different chlorides .
Molecular Structure Analysis
The molecular structure of the synthesized compounds has been characterized using various techniques. X-ray single crystal diffraction was used to determine the triclinic and monoclinic crystal structures of two isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride . The molecular crystals were found to be cross-linked into a framework by hydrogen bonds. In another study, the crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide revealed π-π interactions and N-H...N hydrogen-bonding interactions that contribute to the stability of the molecular chains .
Chemical Reactions Analysis
The papers provided do not detail specific chemical reactions involving 3,4-dimethyl-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide. However, they do discuss the reactivity of related benzenesulfonamide derivatives. For example, the synthesis of N-alkyl/aralkyl-N-(3,4-ethylenedioxybenzyl)-4-substituted benzenesulfonamides involved reactions with ethyl iodide, benzyl chloride, and 4-fluorobenzyl chloride in the presence of sodium hydride . These reactions expanded the diversity of the benzenesulfonamide derivatives, potentially affecting their biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized benzenesulfonamides are inferred from their molecular structures and synthesis methods. The sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride, for example, are expected to have unique properties due to their steric hindrance and the presence of intramolecular hydrogen bonds . The bioactivity studies on new benzenesulfonamides indicated that some derivatives exhibited cytotoxic activities and inhibited carbonic anhydrase isoforms, suggesting that the substituents on the benzene ring play a crucial role in determining the biological properties of these compounds .
Applications De Recherche Scientifique
Photodynamic Therapy
- Pişkin, Canpolat, and Öztürk (2020) synthesized and characterized a new zinc phthalocyanine substituted with benzenesulfonamide derivative groups. They found that these derivatives, including ones similar to the compound , have useful properties for photodynamic therapy applications, particularly in treating cancer due to their high singlet oxygen quantum yield and appropriate photodegradation quantum yield (Pişkin, Canpolat, & Öztürk, 2020).
Endothelin Antagonism
- Murugesan et al. (1998) discussed the biphenylsulfonamide derivatives, including analogs to the compound of interest, as novel series of endothelin-A selective antagonists. This work highlights their potential in inhibiting endothelin, which has implications in treating conditions like hypertension (Murugesan et al., 1998).
Enzyme Inhibition
- Aziz‐ur‐Rehman et al. (2014) synthesized various N-dimethylphenyl substituted derivatives of benzenesulfonamide and found that these compounds exhibited moderate to good activities in enzyme inhibition. This suggests potential applications in fields requiring specific enzyme modulation (Aziz‐ur‐Rehman et al., 2014).
Cardiac Myosin Activator
- Manickam et al. (2018) synthesized a series of urea derivatives, including compounds related to 3,4-dimethyl-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide, to act as selective cardiac myosin ATPase activators. These compounds showed efficacy in vitro and in vivo, suggesting their potential use in treating systolic heart failure (Manickam et al., 2018).
Propriétés
IUPAC Name |
3,4-dimethyl-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2S/c1-17-8-9-20(16-18(17)2)26(24,25)21-10-11-22-12-14-23(15-13-22)19-6-4-3-5-7-19/h3-9,16,21H,10-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXLMIDNBJMWROU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCCN2CCN(CC2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

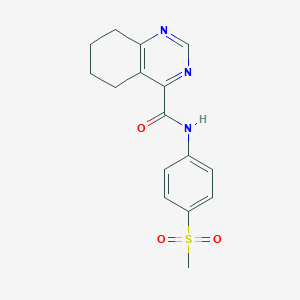
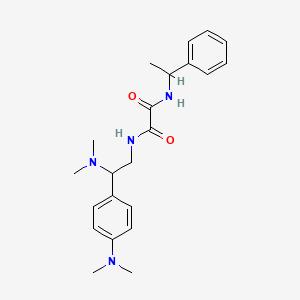
![[1-(Prop-2-yn-1-yl)pyrrolidin-2-yl]methyl 3-cyanobenzoate](/img/structure/B3005244.png)
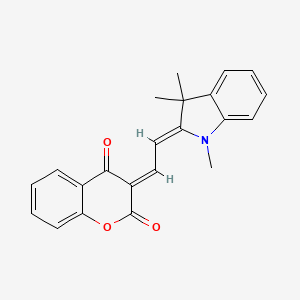
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3005246.png)
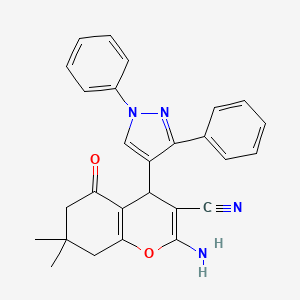
methanone](/img/structure/B3005249.png)
![N-(2,5-Dimethoxyphenyl)-2-{[2-(4-ethoxyphenyl)pyrazolo[1,5-A]pyrazin-4-YL]sulfanyl}acetamide](/img/structure/B3005250.png)

![2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-phenylacetamide](/img/structure/B3005255.png)

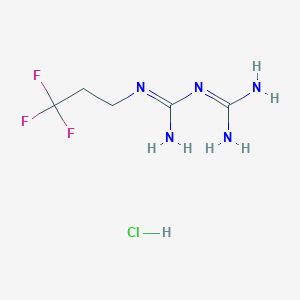
![2-({2-benzyl-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B3005260.png)
